Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridine derivatives involves direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis
Biochemical Pathways
It’s known that certain imidazo[1,2-a]pyridine analogues can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Pharmacokinetics
Certain imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Certain imidazo[1,2-a]pyridine derivatives have been reported to have a significant reduction in bacterial load when used in treatment .
Action Environment
It’s known that the intermolecular π–π stacking can lead to the creation of j-type aggregates in the solid state .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride has been recognized for its wide range of applications in medicinal chemistry . It has been shown to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization .
Cellular Effects
The compound has been shown to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . It also has a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Molecular Mechanism
It has been suggested that it may involve the inhibition of tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-boronic acid hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. Common synthetic strategies include:
Condensation Reactions: Combining appropriate aldehydes and amines under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Utilizing multiple reactants in a single reaction vessel to streamline the synthesis process.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions, often catalyzed by transition metals or metal-free systems.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The reactions typically yield various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5,11-12H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGNVOZYFJQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2C=C1)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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